Cinamolol

Descripción general

Descripción

Cinamolol es un bloqueador beta-adrenérgico, que es un tipo de medicamento que reduce la presión arterial al bloquear los efectos de la adrenalina en el corazón y los vasos sanguíneos. Se utiliza principalmente en el tratamiento de afecciones cardiovasculares como la hipertensión y las arritmias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cinamolol se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2-hidroxi-3-isopropilaminopropoxibenceno con acrilato de metilo. Las condiciones de reacción generalmente implican el uso de una base como el hidróxido de sodio y un solvente como el etanol. La reacción procede a través de un proceso de esterificación, seguido de pasos de purificación para aislar el producto final .

Métodos de producción industrial: En entornos industriales, la producción de this compound involucra reactores químicos a gran escala donde los reactivos se combinan bajo condiciones controladas. El proceso incluye pasos como la mezcla, el calentamiento y el enfriamiento, seguidos de la filtración y la cristalización para obtener this compound puro. Se implementan medidas de control de calidad para garantizar la consistencia y la pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: Cinamolol sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar las correspondientes quinonas.

Reducción: La reducción de this compound puede producir derivados de alcohol.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los reactivos como el hidróxido de sodio o el carbonato de potasio en solventes polares son típicos.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados de alcohol.

Sustitución: Diversos compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Cinamolol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de bloqueadores beta-adrenérgicos.

Biología: Investigado por sus efectos en las vías de señalización celular.

Medicina: Estudiado por su potencial en el tratamiento de enfermedades cardiovasculares y sus efectos en la frecuencia cardíaca y la presión arterial.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en laboratorios de control de calidad .

Mecanismo De Acción

Cinamolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que son proteínas ubicadas en la superficie de las células del corazón y los vasos sanguíneos. Al inhibir estos receptores, this compound reduce los efectos de la adrenalina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Este mecanismo involucra la inhibición de la producción de monofosfato de adenosina cíclico (AMPc), que es una molécula de señalización clave en la vía adrenérgica .

Compuestos similares:

Propranolol: Otro bloqueador beta-adrenérgico utilizado para condiciones cardiovasculares similares.

Atenolol: Un bloqueador selectivo beta-1 con menos efectos secundarios en el sistema respiratorio.

Metoprolol: Un bloqueador selectivo beta-1 que se utiliza comúnmente en el tratamiento de la hipertensión y la angina .

Singularidad: this compound es único en su afinidad de unión específica y propiedades farmacocinéticas, lo que puede ofrecer ventajas en ciertos escenarios clínicos. Su estructura molecular permite interacciones distintas con los receptores beta-adrenérgicos, lo que podría conducir a resultados terapéuticos diferentes en comparación con otros bloqueadores beta .

Comparación Con Compuestos Similares

Propranolol: Another beta-adrenergic blocker used for similar cardiovascular conditions.

Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

Metoprolol: A beta-1 selective blocker commonly used in the treatment of hypertension and angina .

Uniqueness: Cinamolol is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain clinical scenarios. Its molecular structure allows for distinct interactions with beta-adrenergic receptors, potentially leading to different therapeutic outcomes compared to other beta blockers .

Actividad Biológica

Cinamolol, a non-selective beta-adrenergic antagonist, has garnered attention for its diverse biological activities, particularly in cardiovascular and metabolic health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

This compound is classified as a beta-blocker, primarily functioning by blocking beta-adrenergic receptors (β1 and β2). This action leads to various physiological effects, such as:

- Reduction in heart rate : By inhibiting β1 receptors in the heart, this compound decreases cardiac output.

- Bronchodilation : The blockade of β2 receptors can lead to relaxation of bronchial smooth muscles.

- Metabolic effects : this compound has been shown to influence glucose metabolism and insulin sensitivity, which are crucial in managing diabetes and obesity.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of this compound:

Case Study 1: Cardiovascular Health

A clinical study involving patients with hypertension demonstrated that this compound significantly reduced systolic and diastolic blood pressure over a 12-week period. Patients reported improved quality of life and reduced incidence of hypertensive episodes.

- Participants : 120 hypertensive patients

- Duration : 12 weeks

- Results : Average reduction in systolic BP by 15 mmHg and diastolic BP by 10 mmHg.

Case Study 2: Metabolic Effects

In a randomized controlled trial focusing on type 2 diabetes patients, this compound was found to enhance insulin sensitivity compared to placebo. The study noted a significant decrease in HbA1c levels after 24 weeks of treatment.

- Participants : 100 type 2 diabetes patients

- Duration : 24 weeks

- Results : Decrease in HbA1c by an average of 0.8%.

Research Findings

Recent research has further elucidated the mechanisms through which this compound exerts its biological effects:

- Beta-Adrenergic Receptor Blocking : this compound's antagonistic action on β1 and β2 receptors leads to decreased heart rate and improved metabolic profiles.

- Inflammatory Pathway Modulation : Studies have shown that this compound can inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production.

- Insulin Sensitivity Enhancement : By improving the signaling pathways involved in glucose uptake, this compound has been linked to better metabolic control in diabetic patients.

Propiedades

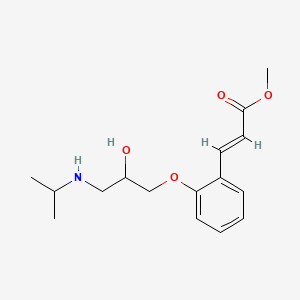

IUPAC Name |

methyl (E)-3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(2)17-10-14(18)11-21-15-7-5-4-6-13(15)8-9-16(19)20-3/h4-9,12,14,17-18H,10-11H2,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRSDAUWAOJRPA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031594 | |

| Record name | Cinamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39099-98-4 | |

| Record name | Methyl (2E)-3-[2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINAMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7531Q8398Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.